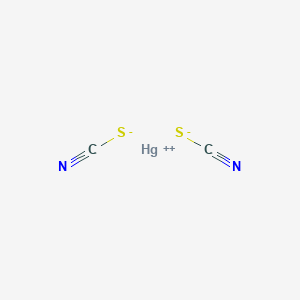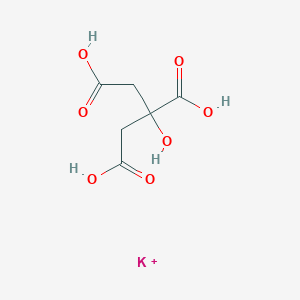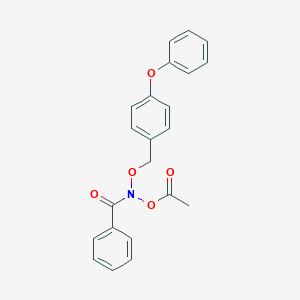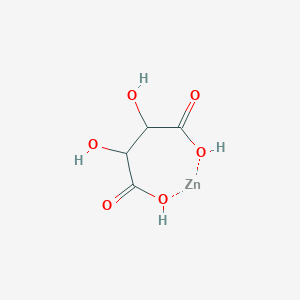
2,3-Dihydroxybutanedioic acid;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxybutanedioic acid, also known as tartaric acid, is a naturally occurring organic acid found in many fruits such as grapes, bananas, and tamarinds. It is widely used in the food industry as a flavor enhancer, stabilizer, and acidulant. Zinc is a trace element that is essential for human health and is involved in many physiological processes, including immune function, wound healing, and DNA synthesis. In
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxybutanedioic acid;ZINC is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
2,3-Dihydroxybutanedioic acid;ZINC has been shown to have a wide range of biochemical and physiological effects. It can improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels. It can also enhance immune function and promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3-Dihydroxybutanedioic acid;ZINC in lab experiments include its low toxicity, high stability, and availability. However, its efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as diet and lifestyle.
Zukünftige Richtungen
There are many potential future directions for research on 2,3-Dihydroxybutanedioic acid;ZINC. These include exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's, investigating its potential as a therapeutic agent for cancer, and studying its role in immune function and inflammation. Additionally, further research is needed to determine the optimal dosage and administration of 2,3-Dihydroxybutanedioic acid;ZINC for different conditions.
Synthesemethoden
2,3-Dihydroxybutanedioic acid can be synthesized by the oxidation of 2,3-Dihydroxybutanedioic acid;ZINC acid using potassium permanganate or hydrogen peroxide. Zinc can be obtained from zinc ores or recycled from zinc-containing materials such as batteries and galvanized steel.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxybutanedioic acid;ZINC has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to improve cognitive function and memory.
Eigenschaften
CAS-Nummer |
22570-08-7 |
|---|---|
Produktname |
2,3-Dihydroxybutanedioic acid;ZINC |
Molekularformel |
C4H6O6Zn |
Molekulargewicht |
215.5 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;zinc |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
InChI-Schlüssel |
XJYXFGBRNDJLPC-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Zn] |
Synonyme |
ZnC4H4O6.2H2O, Butanedioic acid-2.3-dihydroxy zinc salt dihyd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)



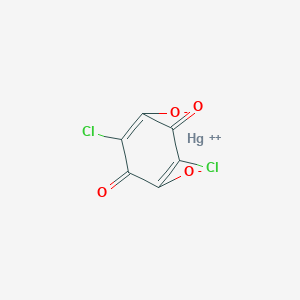


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)
